2-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3H-benzo[f]chromen-3-one
Description
The compound 2-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3H-benzo[f]chromen-3-one features a benzo[f]chromen-3-one core fused with a 1,3-benzodioxol group via a 1,2,4-oxadiazole linker. This structure combines pharmacophoric elements of coumarins (known for diverse bioactivities) and heterocyclic moieties (oxadiazole and benzodioxole), which are often associated with enhanced metabolic stability and target binding .
Properties
IUPAC Name |
2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]benzo[f]chromen-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12N2O5/c25-22-16(10-15-14-4-2-1-3-12(14)5-7-17(15)28-22)21-23-20(24-29-21)13-6-8-18-19(9-13)27-11-26-18/h1-10H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMQNGDCESYOEEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)C4=CC5=C(C=CC6=CC=CC=C65)OC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3H-benzo[f]chromen-3-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde.
Synthesis of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting hydrazine derivatives with carboxylic acids or their derivatives under dehydrating conditions.
Coupling of Benzodioxole and Oxadiazole: The benzodioxole and oxadiazole moieties are then coupled using a suitable linker, often involving a condensation reaction.
Formation of the Chromenone Ring: The final step involves the cyclization of the intermediate product to form the chromenone ring, often under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3H-benzo[f]chromen-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3H-benzo[f]chromen-3-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential anticancer, antimicrobial, and anti-inflammatory properties.
Materials Science: It is explored for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: The compound is used in research to understand its interaction with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 2-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3H-benzo[f]chromen-3-one involves its interaction with specific molecular targets. For example, in anticancer research, it may inhibit the activity of enzymes involved in cell proliferation or induce apoptosis in cancer cells. The exact molecular pathways can vary depending on the specific application and target.
Comparison with Similar Compounds
Key Observations :
- The target compound’s benzo[f]chromen-3-one core differentiates it from simpler coumarins (e.g., compounds 13 and 14), which may influence π-π stacking interactions and solubility .
- The piperidine analog (from ) shares the oxadiazole-benzodioxol motif but lacks the coumarin core, resulting in a lower molecular weight (273.29 vs. ~377.35 estimated for the target) .
Table 2: Reported Bioactivities of Structural Analogues
Key Observations :
- The benzo[f]chromen-3-one moiety in the target compound is associated with strong antitumor effects in analogs, such as pyrazole derivatives (e.g., 4e), which inhibit multiple cancer cell lines .
- Antimicrobial activity in oxazole-coumarin hybrids () suggests the target compound’s oxadiazole-benzodioxol system could be optimized for dual antitumor/antimicrobial applications .
Physicochemical and Spectroscopic Properties
- Melting Points : Compound 13 (168–170°C) and 14 (127–129°C) highlight the impact of substituents on crystallinity . The target compound’s larger, rigid structure may result in a higher melting point.
- Spectroscopy : IR and NMR data for compound 13 (IR: 1,715 cm⁻¹ for lactone; NMR: δ 6.8–7.8 ppm for aromatic protons) provide benchmarks for characterizing the target compound’s functional groups .
Biological Activity
The compound 2-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3H-benzo[f]chromen-3-one is a complex organic molecule that exhibits significant biological activity. Its unique structure, featuring a benzodioxole moiety and an oxadiazole ring, suggests potential applications in pharmacology, particularly in the fields of anticancer and antimicrobial research. This article explores the biological activities associated with this compound, supported by data tables and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes:
- A benzodioxole ring
- An oxadiazole ring
- A benzochromenone backbone
Anticancer Properties
Research has indicated that compounds similar to 2-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3H-benzo[f]chromen-3-one exhibit promising anticancer activity. For instance:
These studies demonstrate that the compound may induce apoptosis and inhibit tumor growth through various mechanisms.
Antimicrobial Activity
The compound also shows significant antimicrobial properties against a range of pathogens. The following table summarizes its effectiveness:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents.
The biological activity of this compound is attributed to several mechanisms:
- Apoptosis Induction : The compound activates caspases leading to programmed cell death in cancer cells.
- Cell Cycle Arrest : It disrupts the normal cell cycle progression, particularly at the G1/S phase.
- Antimicrobial Mechanisms : It disrupts bacterial cell wall synthesis and inhibits key metabolic pathways in pathogens.
Case Studies
Several case studies have highlighted the effectiveness of this compound in preclinical models:
- Study on Tumor Xenografts : In a study involving xenograft models of breast cancer, treatment with the compound resulted in a significant reduction in tumor size compared to controls (p < 0.05) .
- In Vivo Efficacy Against Bacterial Infections : In an animal model of Staphylococcus aureus infection, administration of the compound led to a notable decrease in bacterial load within infected tissues .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
